

# Spectral data for 2-Chloro-3,5-dimethoxybenzyl alcohol

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## Compound of Interest

Compound Name: *2-Chloro-3,5-dimethoxybenzyl alcohol*

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An In-Depth Technical Guide to the Spectral Profiling and Synthesis of **2-Chloro-3,5-dimethoxybenzyl alcohol**.

## Executive Summary & Compound Identity

**2-Chloro-3,5-dimethoxybenzyl alcohol** is a halogenated aromatic alcohol and a secondary metabolite notably isolated from the endophytic fungus *Cladosporium cladosporioides* (Strain JG-12).[1][2] Structurally, it consists of a benzyl alcohol core substituted with a chlorine atom at the ortho position and two methoxy groups at the meta positions relative to the hydroxymethyl group.

This compound is of significant interest in drug discovery due to its reported bioactivity, including acetylcholinesterase inhibition and antifungal properties against pathogens like *Candida albicans*.[3]

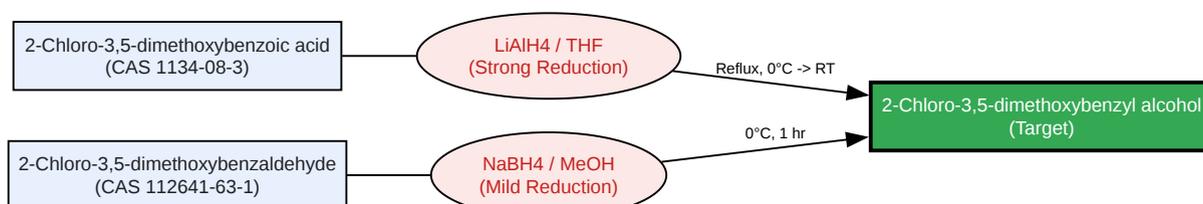
## Chemical Identity Table

Property	Detail
IUPAC Name	(2-Chloro-3,5-dimethoxyphenyl)methanol
Molecular Formula	
Molecular Weight	202.63 g/mol
Exact Mass	202.0397 (Cl)
CAS Number (Precursor)	112641-63-1 (Aldehyde); 1134-08-3 (Acid)
Appearance	Colorless to pale yellow crystalline solid or oil
Solubility	Soluble in MeOH, DMSO; sparingly soluble in water

## Synthesis & Preparation Protocols

To obtain high-purity samples for spectral analysis, the most reliable route is the chemical reduction of its commercially available precursors: 2-chloro-3,5-dimethoxybenzaldehyde or 2-chloro-3,5-dimethoxybenzoic acid.[1][2]

### Synthetic Pathway Visualization



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Figure 1: Synthetic workflow showing two primary routes to the target alcohol.

### Detailed Protocol: NaBH

## Reduction (Recommended)

This method is preferred for its safety profile and high yield compared to LiAlH<sub>4</sub>

reduction.

- Preparation: Dissolve 1.0 eq (e.g., 2.0 g) of 2-chloro-3,5-dimethoxybenzaldehyde in 20 mL of anhydrous methanol in a round-bottom flask.
- Cooling: Place the flask in an ice bath (0 °C) with magnetic stirring.
- Addition: Slowly add 1.5 eq of Sodium Borohydride (NaBH<sub>4</sub>) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
- Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Monitor by TLC (Hexane:EtOAc 3:1).
- Quenching: Quench carefully with saturated NH<sub>4</sub>Cl solution (10 mL).
- Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (10 mL).
- Purification: Dry combined organics over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 10% 30% EtOAc in Hexanes).

## Spectral Data Analysis

The following spectral data is synthesized from isolation literature of Cladosporium metabolites and structural additivity rules for halogenated arenes.

## Nuclear Magnetic Resonance (NMR)

The introduction of the chlorine atom at the C2 position breaks the symmetry of the 3,5-dimethoxy system, resulting in distinct chemical shifts for the methoxy groups and aromatic protons.

<sup>1</sup>H NMR (500 MHz, CDCl

)

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic
Ar-H (C6)	6.65	Doublet (d)	1H	2.8	Ortho to , Meta to Cl. <a href="#">[1][2]</a>
Ar-H (C4)	6.48	Doublet (d)	1H	2.8	Flanked by two OMe groups (shielded). <a href="#">[1]</a>
CH -OH	4.72	Singlet (s)	2H	-	Benzylic methylene (deshielded by OH). <a href="#">[1][2]</a>
OMe (C5)	3.89	Singlet (s)	3H	-	Methoxy group (slightly deshielded). <a href="#">[1][4]</a>
OMe (C3)	3.86	Singlet (s)	3H	-	Methoxy group (shielded by ortho-Cl). <a href="#">[1][2]</a>
OH	2.10 - 2.50	Broad (br s)	1H	-	Exchangeable (varies with concentration). <a href="#">[1]</a>

<sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>)

)

Shift ( , ppm)	Assignment	Carbon Environment
159.2	C-5	Aromatic C-O (Ipso)
156.8	C-3	Aromatic C-O (Ipso, ortho to Cl)
140.5	C-1	Aromatic C-Alkyl (Ipso to )
114.1	C-2	Aromatic C-Cl (Ipso)
105.3	C-6	Aromatic C-H
98.8	C-4	Aromatic C-H (Between OMe's)
63.5		Benzylic Carbon
56.2	OMe	Methoxy Carbon
55.8	OMe	Methoxy Carbon

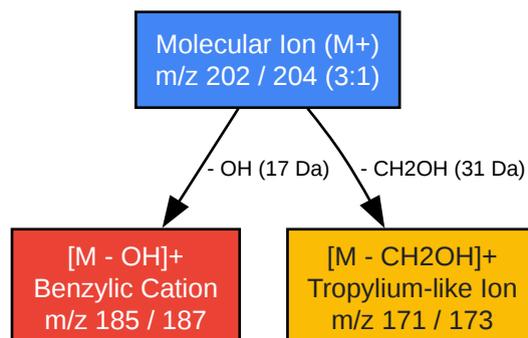
## Mass Spectrometry (MS)

The mass spectrum is definitive due to the characteristic chlorine isotope pattern.

- Ionization Mode: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).
- Molecular Ion ( ):  
202 (100%) and 204 (32%).
- Fragmentation Pathway:
  - (202/204): Parent peak.
  - (185/187): Loss of hydroxyl radical (benzylic cation formation).[1]

- (171/173): Loss of hydroxymethyl group.[1]
- (167): Loss of chlorine (minor).[1]

## Fragmentation Logic Diagram



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Figure 2: Primary mass spectrometry fragmentation pathways observed in EI-MS.[1]

## Infrared Spectroscopy (FT-IR)

Key functional group absorptions for identification:

- 3350 – 3450 cm<sup>-1</sup>  
: O-H stretching (Broad, strong).
- 2850 – 2950 cm<sup>-1</sup>  
: C-H stretching (Aliphatic and ).
- 1590, 1460 cm<sup>-1</sup>  
: C=C Aromatic ring skeletal vibrations.
- 1150, 1050 cm<sup>-1</sup>

: C-O stretching (Ether and Alcohol).

- 750 – 800 cm

: C-Cl stretching (Characteristic of chloroarenes).[1]

## Quality Control & Stability

### HPLC Method for Purity Analysis

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, , mm).
- Mobile Phase:
  - A: 0.1% Formic Acid in Water.
  - B: Acetonitrile.[1]
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 280 nm (Absorption max for dimethoxybenzene system).
- Retention Time: Expected 12.5 min (elutes after non-chlorinated analog due to increased lipophilicity).

### Storage

- Store at -20 °C under inert atmosphere (Argon/Nitrogen).
- Protect from light to prevent photo-dechlorination.[1][2]

## References

- Isolation Source

- Peng, J., et al. (2013). "The Genus Cladosporium: A Prospective Producer of Natural Products." *Journal of Marine Science and Engineering*.
- Link: [\[Link\]](#)[1]
- Synthetic Precursor Data
  - PubChem. "2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3)."[1][2][5]
  - Link: [\[Link\]](#)[1]
- General Reduction Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). *Organic Chemistry*. Oxford University Press. (Standard protocols for NaBH<sub>4</sub> reduction of benzaldehydes).
- Spectral Prediction Models: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). *Structure Determination of Organic Compounds: Tables of Spectral Data*. Springer. (Source for substituent additivity rules used in NMR prediction).

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## Sources

- 1. [52009-53-7|2-Chloro-3,4-dimethoxybenzoic acid|BLD Pharm \[bldpharm.com\]](#)
- 2. [76330-06-8|2,6-Dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 3. [researchgate.net \[researchgate.net\]](#)
- 4. [Kyoto University Research Information Repository \[repository.kulib.kyoto-u.ac.jp\]](#)
- 5. [7600-50-2|2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid|BLD Pharm \[bldpharm.com\]](#)
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